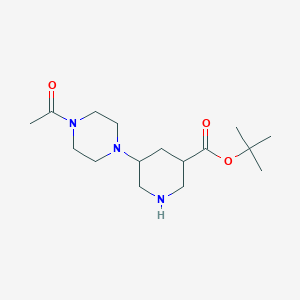
1-Bromo-2-cyclobutyl-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-cyclobutyl-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It features a benzene ring substituted with a bromine atom at the first position, a cyclobutyl group at the second position, and a fluorine atom at the third position
Métodos De Preparación
The synthesis of 1-Bromo-2-cyclobutyl-3-fluorobenzene can be achieved through several synthetic routes. One common method involves the bromination of 2-cyclobutyl-3-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
For industrial production, the process may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
1-Bromo-2-cyclobutyl-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and amines.
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or reduced using reducing agents such as lithium aluminum hydride.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base like potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromo-2-cyclobutyl-3-fluorobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals. Its halogenated aromatic structure is often found in compounds with antimicrobial, antifungal, and anticancer properties.
Medicine: Research into its potential therapeutic applications includes the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Bromo-2-cyclobutyl-3-fluorobenzene exerts its effects depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution and coupling reactions. The cyclobutyl and fluorine substituents influence the compound’s reactivity and stability, affecting the overall reaction mechanism.
In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the halogen atoms can enhance binding affinity and selectivity, leading to potent biological effects.
Comparación Con Compuestos Similares
1-Bromo-2-cyclobutyl-3-fluorobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-2-fluorobenzene: Lacks the cyclobutyl group, resulting in different reactivity and applications.
1-Bromo-3-fluorobenzene: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
2-Bromo-3-fluorotoluene: Contains a methyl group instead of a cyclobutyl group, affecting its physical and chemical properties.
Propiedades
Fórmula molecular |
C10H10BrF |
|---|---|
Peso molecular |
229.09 g/mol |
Nombre IUPAC |
1-bromo-2-cyclobutyl-3-fluorobenzene |
InChI |
InChI=1S/C10H10BrF/c11-8-5-2-6-9(12)10(8)7-3-1-4-7/h2,5-7H,1,3-4H2 |
Clave InChI |
GXLZORAYXDWHBA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=C(C=CC=C2Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2,7-Diazaspiro[3.5]nonan-2-yl}butan-1-one](/img/structure/B13220399.png)
![1-Methyl-2-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrrole](/img/structure/B13220404.png)

![1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13220414.png)
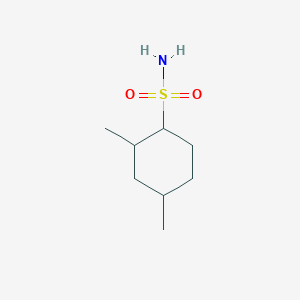
![7-[(Benzyloxy)carbonyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220425.png)
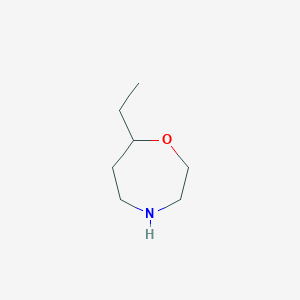

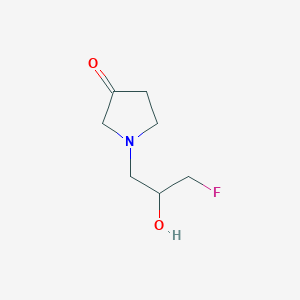
![Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13220439.png)
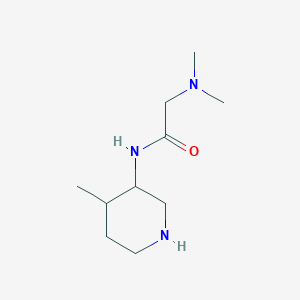
![2-{[(Benzyloxy)carbonyl]amino}-3-(5-bromopyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13220456.png)
